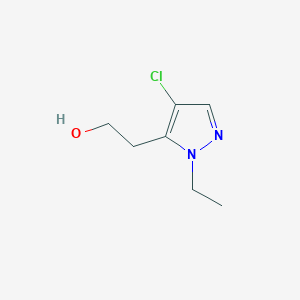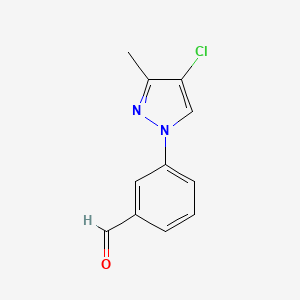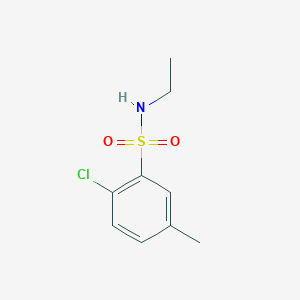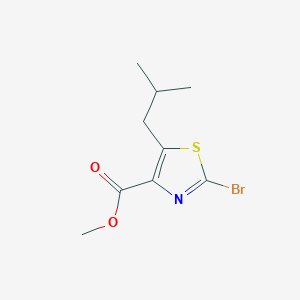
2-Bromoethyl 2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 2-cyanoacetate is an organic compound with the molecular formula C5H6BrNO2. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of heterocyclic compounds. The presence of both bromine and cyano groups in its structure makes it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl 2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Condensation Reactions: Catalysts such as piperidine or pyridine in ethanol or methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted cyanoacetates.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines and quinolines.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromoethyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the preparation of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various condensation and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the cyano and ester groups, which stabilize the transition states and intermediates formed during reactions .
Comparison with Similar Compounds
2-Bromoethyl acetate: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Ethyl cyanoacetate: Contains a cyano group but lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
2-Cyanoethyl acetate: Similar to 2-Bromoethyl 2-cyanoacetate but with different reactivity due to the absence of the bromine atom.
Uniqueness: this compound’s unique combination of bromine and cyano groups makes it a highly versatile reagent in organic synthesis. Its ability to undergo a wide range of reactions, including nucleophilic substitution, condensation, and reduction, sets it apart from similar compounds and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C5H6BrNO2 |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-bromoethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H6BrNO2/c6-2-4-9-5(8)1-3-7/h1-2,4H2 |
InChI Key |
IGLDNUAOQNQFCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13275797.png)

![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)


![4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)





